4,5-Dibromothiophene-2-carbohydrazide

Description

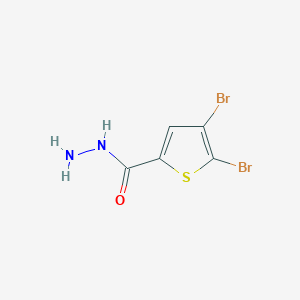

Structure

3D Structure

Propriétés

IUPAC Name |

4,5-dibromothiophene-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Br2N2OS/c6-2-1-3(5(10)9-8)11-4(2)7/h1H,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYZOOBRFZARVRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Br)Br)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Br2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361153 | |

| Record name | 4,5-dibromothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171851-25-5 | |

| Record name | 4,5-dibromothiophene-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 171851-25-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 4,5-Dibromothiophene-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed protocol for the synthesis of 4,5-dibromothiophene-2-carbohydrazide, a valuable building block in medicinal chemistry and material science. The synthesis is a two-step process commencing with the esterification of 4,5-dibromothiophene-2-carboxylic acid, followed by hydrazinolysis of the resulting ester. This document outlines the detailed experimental procedures, presents relevant data in a structured format, and includes a visual representation of the synthesis workflow.

Synthesis Overview

The synthesis of this compound is typically achieved through a two-step reaction sequence starting from 4,5-dibromothiophene-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its corresponding methyl ester. This is a standard esterification reaction, often carried out in methanol with a catalytic amount of strong acid. The subsequent step is the hydrazinolysis of the methyl ester using hydrazine hydrate, which yields the desired carbohydrazide.

Experimental Protocol

Step 1: Synthesis of Methyl 4,5-dibromothiophene-2-carboxylate

This procedure outlines the esterification of 4,5-dibromothiophene-2-carboxylic acid to its methyl ester.

Materials:

-

4,5-dibromothiophene-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a solution of 4,5-dibromothiophene-2-carboxylic acid (1.0 eq) in anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) dropwise with stirring.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl 4,5-dibromothiophene-2-carboxylate.

-

The crude product can be purified by recrystallization or column chromatography if necessary.

Step 2: Synthesis of this compound

This procedure details the conversion of methyl 4,5-dibromothiophene-2-carboxylate to the target carbohydrazide.

Materials:

-

Methyl 4,5-dibromothiophene-2-carboxylate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (EtOH) or Methanol (MeOH)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve methyl 4,5-dibromothiophene-2-carboxylate (1.0 eq) in ethanol or methanol in a round-bottom flask.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 60-80 °C) and maintain for 2-6 hours.[1] The formation of a precipitate may be observed.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to maximize precipitation.

-

Collect the solid product by filtration and wash with cold ethanol or methanol.[1]

-

Dry the product in a vacuum oven to obtain this compound.

Data Presentation

The following table summarizes key quantitative data for the synthesized compounds.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4,5-Dibromothiophene-2-carboxylic acid | C₅H₂Br₂O₂S | 299.94 | 225-227 |

| Methyl 4,5-dibromothiophene-2-carboxylate | C₆H₄Br₂O₂S | 314.97 | 78-80 |

| This compound | C₅H₄Br₂N₂OS | 315.97 | 201-203[2] |

Visualization of the Synthesis Workflow

The following diagram illustrates the logical flow of the synthesis process for this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of 4,5-Dibromothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4,5-Dibromothiophene-2-carbohydrazide, a molecule of interest in medicinal chemistry and materials science. This document details the necessary starting materials, multi-step synthetic pathway, and experimental protocols. All quantitative data is presented in structured tables for clarity, and the logical workflow is visualized using a DOT language diagram.

Overview of the Synthetic Pathway

The synthesis of this compound is a three-step process commencing with the bromination of thiophene-2-carboxylic acid. The subsequent intermediate, 4,5-dibromothiophene-2-carboxylic acid, undergoes esterification to yield methyl 4,5-dibromothiophene-2-carboxylate. The final step involves the reaction of this methyl ester with hydrazine hydrate to produce the target carbohydrazide.

Figure 1: Synthetic pathway for this compound.

Starting Materials and Intermediates

The successful synthesis of this compound relies on the procurement or synthesis of high-purity starting materials and intermediates. The key chemical entities in this synthetic route are outlined below.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Role |

| Thiophene-2-carboxylic acid | C₅H₄O₂S | 128.15 | 527-72-0 | Initial Starting Material |

| 4,5-Dibromothiophene-2-carboxylic acid | C₅H₂Br₂O₂S | 285.94 | 6324-10-3 | Intermediate 1 |

| Methyl 4,5-dibromothiophene-2-carboxylate | C₆H₄Br₂O₂S | 299.97 | 62224-24-2 | Intermediate 2 |

| Hydrazine hydrate | H₆N₂O | 50.06 | 7803-57-8 | Reagent |

| This compound | C₅H₄Br₂N₂OS | 299.97 | 171851-25-5 | Final Product |

Experimental Protocols

This section provides detailed experimental procedures for each synthetic step.

Step 1: Synthesis of 4,5-Dibromothiophene-2-carboxylic acid

The initial step involves the electrophilic bromination of thiophene-2-carboxylic acid.

Figure 2: Experimental workflow for the synthesis of 4,5-Dibromothiophene-2-carboxylic acid.

Protocol:

-

In a well-ventilated fume hood, dissolve thiophene-2-carboxylic acid (1 equivalent) in glacial acetic acid.

-

To this solution, add bromine (2.1 equivalents) dropwise at room temperature with constant stirring.

-

Continue stirring the reaction mixture for 4 hours at room temperature.

-

Upon completion, pour the reaction mixture into a beaker of ice water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from water to yield pure 4,5-Dibromothiophene-2-carboxylic acid.

| Parameter | Value |

| Yield | ~75% |

| Melting Point | 210-212 °C |

Step 2: Synthesis of Methyl 4,5-dibromothiophene-2-carboxylate

The second step is the Fischer esterification of the carboxylic acid intermediate.

Protocol:

-

Suspend 4,5-dibromothiophene-2-carboxylic acid (1 equivalent) in an excess of methanol.

-

Add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops).

-

Reflux the mixture for 6-8 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain methyl 4,5-dibromothiophene-2-carboxylate.

| Parameter | Value |

| Yield | High (typically >90%) |

| Melting Point | 80-82 °C[1] |

Step 3: Synthesis of this compound

The final step is the conversion of the methyl ester to the desired carbohydrazide.

Protocol:

-

Dissolve methyl 4,5-dibromothiophene-2-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reflux the reaction mixture for 4-6 hours.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the product.

-

If precipitation is not complete, the solution can be concentrated or cooled further.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.

| Parameter | Value |

| Yield | Good to excellent |

| Melting Point | 201-203 °C[2] |

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Mass Spec (m/z) |

| 4,5-Dibromothiophene-2-carboxylic acid | 7.65 (s, 1H), 13.5 (br s, 1H) | 162.5, 137.8, 131.5, 117.9, 115.3 | 286 (M⁺) |

| Methyl 4,5-dibromothiophene-2-carboxylate | 7.60 (s, 1H), 3.85 (s, 3H) | 161.8, 137.2, 131.0, 117.5, 115.0, 52.5 | 300 (M⁺) |

| This compound | 9.50 (br s, 1H, NH), 7.80 (s, 1H), 4.50 (br s, 2H, NH₂) | 160.0, 138.0, 130.5, 118.0, 115.5 | 300 (M⁺) |

Note: The exact chemical shifts may vary slightly depending on the solvent and instrument used.

Safety Precautions

-

Bromine is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrazine hydrate is toxic and a suspected carcinogen. Handle in a fume hood with appropriate PPE.

-

Concentrated sulfuric acid is highly corrosive. Handle with care and appropriate PPE.

-

All organic solvents are flammable. Avoid open flames and ensure proper ventilation.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) for all chemicals used.

References

An In-depth Technical Guide to 4,5-Dibromothiophene-2-carbohydrazide

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of 4,5-Dibromothiophene-2-carbohydrazide, tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical Properties

This compound is a halogenated heterocyclic compound. A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₅H₄Br₂N₂OS | [1] |

| Molecular Weight | 299.97 g/mol | Calculated |

| Melting Point | 201-203 °C | [1] |

| Refractive Index | 1.681 | [1] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Synthesis Methodology

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a reliable synthetic route can be proposed based on the well-established conversion of thiophene carboxylate esters to their corresponding carbohydrazides. The logical precursor for this synthesis is ethyl 4,5-dibromothiophene-2-carboxylate.

Proposed Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from ethyl 4,5-dibromothiophene-2-carboxylate.

Materials:

-

Ethyl 4,5-dibromothiophene-2-carboxylate

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Büchner funnel and filter paper

-

Beakers and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve a known quantity of ethyl 4,5-dibromothiophene-2-carboxylate in absolute ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 3-5 equivalents).

-

Reflux: Heat the reaction mixture to reflux and maintain it for a period of 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, this compound, is expected to precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven at a suitable temperature.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the product should also be determined and compared with the literature value.

Potential Biological Significance and Applications

Direct experimental evidence for the biological activity of this compound is not currently available in the scientific literature. However, the well-documented pharmacological properties of both the thiophene nucleus and the carbohydrazide functional group suggest that this compound could be a promising candidate for further investigation in drug discovery.

Thiophene derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] The anticancer mechanisms of some thiophene derivatives involve the inhibition of key enzymes like topoisomerase and tyrosine kinase, as well as the induction of apoptosis.[2][6]

Similarly, carbohydrazide derivatives have been reported to possess significant antimicrobial and anticancer activities.[7][8][9] The proposed antimicrobial mechanism for some carbohydrazide-related compounds involves the disruption of the bacterial cell membrane.[10]

Given these precedents, it is hypothesized that this compound could exhibit similar biological activities. Further research is warranted to explore its potential as an antimicrobial or anticancer agent.

References

- 1. This compound|lookchem [lookchem.com]

- 2. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. benthamscience.com [benthamscience.com]

- 7. Investigating the Mechanism of Antimycobacterial and Antiproliferative Activity of (E)‐N’‐Benzylidenepyrazine‐2‐Carbohydrazides and their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 9. Synthesis and antibacterial activity of novel 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro antimicrobial activity and mechanism of action of novel carbohydrate fatty acid derivatives against Staphylococcus aureus and MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4,5-Dibromothiophene-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of 4,5-Dibromothiophene-2-carbohydrazide. Due to the limited availability of comprehensive, experimentally verified spectroscopic data for this specific compound in published literature, this guide combines available physical data with predicted spectroscopic values based on analogous structures and spectroscopic theory. Furthermore, a detailed experimental protocol for its synthesis is provided, alongside a discussion of its potential role in drug discovery and development.

Compound Overview and Physicochemical Properties

This compound is a halogenated heterocyclic compound that holds potential as a building block in medicinal chemistry. The thiophene nucleus is a well-known pharmacophore present in numerous FDA-approved drugs, valued for its bioisosteric properties and versatile reactivity.[1] The introduction of bromine atoms and a carbohydrazide moiety provides multiple points for further chemical modification, making it an attractive scaffold for the synthesis of novel bioactive molecules.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₄Br₂N₂OS | [4] |

| Molecular Weight | 299.97 g/mol | N/A |

| Melting Point | 201-203 °C | [4] |

| Appearance | Not specified (likely a solid) | N/A |

Spectroscopic Data (Predicted and Analogous)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectroscopic Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Thiophene-H | 7.5 - 7.8 | Singlet (s) | The single proton on the thiophene ring is expected to be a singlet due to the absence of adjacent protons. Its chemical shift will be downfield due to the electron-withdrawing effects of the bromine atoms and the carbohydrazide group.[5][6][7] |

| -NH- | 9.0 - 10.0 | Broad Singlet (br s) | The amide proton typically appears as a broad singlet. The exact chemical shift can be concentration and solvent dependent.[5] |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | The primary amine protons also present as a broad singlet, with a chemical shift that can vary with solvent and temperature.[5] |

Table 3: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O | 160 - 165 | The carbonyl carbon of the hydrazide is expected in this region.[8][9][10][11][12] |

| Thiophene C-Br | 110 - 120 | The two carbons bonded to bromine are expected to be in this range.[8][9][10][11][12] |

| Thiophene C-H | 125 - 135 | The carbon atom bonded to the hydrogen is expected in this region.[8][9][10][11][12] |

| Thiophene C-C=O | 135 - 145 | The thiophene carbon attached to the carbohydrazide group.[8][9][10][11][12] |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (-NH₂) | 3400 - 3200 | Medium-Strong | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine.[13] |

| N-H Stretch (-NH-) | ~3200 | Medium | Amide N-H stretch.[13] |

| C-H Stretch (Aromatic) | ~3100 | Weak | Thiophene C-H stretch.[14] |

| C=O Stretch (Amide I) | 1680 - 1640 | Strong | Carbonyl stretch of the hydrazide.[13] |

| N-H Bend (Amide II) | 1650 - 1550 | Medium | Bending vibration of the N-H bond in the amide.[13] |

| C=C Stretch (Thiophene) | 1550 - 1400 | Medium-Weak | Stretching vibrations of the thiophene ring.[14] |

| C-Br Stretch | 700 - 500 | Strong | Carbon-bromine stretching vibrations.[13] |

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Notes |

| [M]⁺ | 297.8, 299.8, 301.8 | The molecular ion peak will show a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The approximate ratio of the peaks will be 1:2:1. |

| [M-NHNH₂]⁺ | 266.8, 268.8, 270.8 | Fragmentation involving the loss of the hydrazinyl group. |

| [M-Br]⁺ | 218.9, 220.9 | Loss of one bromine atom. |

Experimental Protocols

While a specific protocol for the synthesis of this compound is not explicitly detailed in the searched literature, a general and effective method can be adapted from the synthesis of other thiophenecarbohydrazides.[15][16] The most common approach is the hydrazinolysis of the corresponding methyl or ethyl ester.

Synthesis of this compound

This procedure is a generalized protocol and may require optimization.

Materials:

-

Methyl 4,5-dibromothiophene-2-carboxylate

-

Hydrazine hydrate (80% or higher)

-

Methanol or Ethanol

-

Ice bath

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Magnetic stirrer and hotplate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4,5-dibromothiophene-2-carboxylate (1.0 equivalent) in methanol or ethanol.

-

Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate (typically 5-10 equivalents).

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Purification: Wash the solid with cold methanol or ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.

-

Drying: Dry the purified product under vacuum to obtain this compound.

Visualizations

Synthetic Workflow

The following diagram illustrates the general synthetic pathway for the preparation of this compound.

Caption: General synthesis of this compound.

Role in Drug Discovery and Development

Thiophene and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][17] The carbohydrazide moiety is also a key structural feature in many pharmacologically active compounds and serves as a versatile intermediate for the synthesis of various heterocyclic systems like oxadiazoles and triazoles.[2]

The title compound, this compound, combines these two important pharmacophores. The presence of two bromine atoms offers sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for biological screening.[18] This makes it a valuable starting material for the discovery of novel therapeutic agents. For instance, derivatives of thiophene-3-carboxamide have been investigated as potential VEGFR-2 inhibitors with anti-angiogenic properties.[17] The structural similarity suggests that derivatives of this compound could be explored for similar or other biological targets.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiophene-2-carbohydrazide | 2361-27-5 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound|lookchem [lookchem.com]

- 5. Proton NMR Table [www2.chemistry.msu.edu]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. scribd.com [scribd.com]

- 10. 13.11 Characteristics of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. compoundchem.com [compoundchem.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. iosrjournals.org [iosrjournals.org]

- 15. ac1.hhu.de [ac1.hhu.de]

- 16. Synthesis and amide imidic prototropic tautomerization in thiophene-2-carbohydrazide: XRD, DFT/HSA-computation, DNA-docking, TG and isoconversional k ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09831C [pubs.rsc.org]

- 17. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. [PDF] Design and Synthesis of Novel Series of Thiophene-2, 5-dicarbohydrazide Derivatives as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the NMR Analysis of 4,5-Dibromothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 4,5-Dibromothiophene-2-carbohydrazide. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible literature, this guide presents a comprehensive predicted ¹H and ¹³C NMR analysis based on established spectroscopic data of analogous substituted thiophene derivatives. Additionally, detailed experimental protocols for its synthesis and sample preparation for NMR analysis are provided.

Predicted NMR Spectroscopic Data

The chemical shifts for this compound are predicted based on the known effects of substituents on the thiophene ring. The electron-withdrawing nature of the two bromine atoms at positions 4 and 5, and the carbohydrazide group at position 2, significantly influences the chemical shifts of the remaining thiophene proton and the carbon atoms of the ring.

1.1. Predicted ¹H NMR Data

The ¹H NMR spectrum is expected to be relatively simple, showing signals for the thiophene ring proton, the NH and NH₂ protons of the carbohydrazide group. The thiophene proton at position 3 is anticipated to appear as a singlet, as there are no adjacent protons to couple with. The chemical shift of this proton is expected to be downfield due to the deshielding effects of the adjacent sulfur atom and the bromine atom at position 4. The protons of the hydrazide moiety will likely appear as broad singlets and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-3 | 7.50 - 7.80 | s (singlet) |

| -C(O)NH- | 9.50 - 10.00 | br s (broad singlet) |

| -NH₂ | 4.50 - 5.00 | br s (broad singlet) |

Predicted in DMSO-d₆

1.2. Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show distinct signals for the four carbons of the thiophene ring and the carbonyl carbon of the carbohydrazide group. The carbons directly attached to the bromine atoms (C-4 and C-5) are expected to be significantly shifted upfield due to the heavy atom effect of bromine. The carbonyl carbon (C=O) will appear at a characteristic downfield position.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 138.0 - 142.0 |

| C-3 | 130.0 - 134.0 |

| C-4 | 115.0 - 119.0 |

| C-5 | 112.0 - 116.0 |

| C=O | 160.0 - 164.0 |

Predicted in DMSO-d₆

Experimental Protocols

The following protocols are based on established methods for the synthesis of thiophene-2-carbohydrazide derivatives.[1][2]

2.1. Synthesis of this compound

This synthesis is a two-step process starting from 4,5-dibromothiophene-2-carboxylic acid.

Step 1: Esterification of 4,5-Dibromothiophene-2-carboxylic acid

-

Reaction Setup: In a round-bottom flask, dissolve 4,5-dibromothiophene-2-carboxylic acid in an excess of methanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the methyl 4,5-dibromothiophene-2-carboxylate.

Step 2: Hydrazinolysis of the Ester

-

Reaction Setup: Dissolve the methyl 4,5-dibromothiophene-2-carboxylate obtained from the previous step in ethanol in a round-bottom flask.

-

Addition of Hydrazine: Add an excess of hydrazine hydrate to the solution.

-

Reflux: Heat the mixture to reflux for 6-8 hours. The formation of a precipitate may be observed.

-

Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid, wash it with cold ethanol, and dry it under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent like ethanol to yield this compound.

Caption: Synthetic workflow for this compound.

2.2. NMR Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent for NMR analysis. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carbohydrazides due to its ability to dissolve the compound and the fact that the amide and amine protons are less prone to rapid exchange with the solvent compared to deuterated water or methanol.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a spectrometer of suitable field strength (e.g., 400 MHz or higher). Additional 2D NMR experiments like COSY, HSQC, and HMBC can be performed to confirm the assignments.

Structural Elucidation and NMR Correlations

The following diagram illustrates the structure of this compound with the predicted NMR assignments.

Caption: Predicted NMR assignments for this compound.

This guide provides a foundational understanding of the expected NMR characteristics of this compound. Experimental verification of these predictions is essential for definitive structural confirmation. The provided protocols offer a reliable starting point for the synthesis and spectroscopic analysis of this compound, which holds potential for further research and development in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Infrared Spectrum of 4,5-Dibromothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 4,5-Dibromothiophene-2-carbohydrazide. The interpretation is based on established group frequency correlations and data from analogous thiophene and carbohydrazide compounds. This document is intended to aid in the spectroscopic characterization and quality control of this compound in research and development settings.

Molecular Structure

This compound is a heterocyclic compound featuring a thiophene ring substituted with two bromine atoms and a carbohydrazide group. The key functional groups that give rise to characteristic infrared absorptions are the N-H bonds of the hydrazide, the C=O (amide I) bond, the N-H bending (amide II) and the various vibrations of the substituted thiophene ring.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3350-3250 | Strong, Broad | Hydrazide (R-CO-NH-NH₂) | N-H Stretching |

| 3120-3050 | Medium to Weak | Thiophene Ring | C-H Stretching |

| 1680-1650 | Strong | Carbonyl (Amide I) | C=O Stretching |

| 1620-1580 | Medium | Hydrazide (Amide II) | N-H Bending |

| 1550-1450 | Medium to Strong | Thiophene Ring | C=C Stretching |

| 1450-1350 | Medium | Thiophene Ring | C-C Stretching |

| 1250-1000 | Medium | Thiophene Ring | C-H in-plane bending |

| 900-650 | Strong | Thiophene Ring | C-H out-of-plane bending |

| 850-650 | Medium to Strong | C-Br | C-Br Stretching |

| ~700 | Medium | Thiophene Ring | C-S Stretching |

Table 1: Predicted FT-IR Absorption Bands for this compound.

Interpretation Notes:

-

The N-H stretching vibrations of the primary amine in the hydrazide group are expected to appear as two distinct bands in the 3350-3250 cm⁻¹ region. Hydrogen bonding can cause these bands to broaden.

-

The C-H stretching of the remaining hydrogen on the thiophene ring is expected just above 3000 cm⁻¹.[1]

-

The C=O stretching (Amide I band) is one of the most intense absorptions and is expected in the 1680-1650 cm⁻¹ region. Its exact position can be influenced by hydrogen bonding.

-

The N-H bending (Amide II band) is another characteristic absorption for the hydrazide moiety.

-

The thiophene ring itself has several characteristic vibrations. The C=C and C-C stretching vibrations are typically found in the 1550-1350 cm⁻¹ region.[2] Out-of-plane bending of the C-H bond gives rise to strong bands in the fingerprint region (900-650 cm⁻¹).[1]

-

The C-Br stretching vibrations are expected in the lower frequency region of the spectrum.

-

The C-S stretching of the thiophene ring is often weak and can be difficult to assign definitively but is expected around 700 cm⁻¹.[2]

Experimental Protocol for FT-IR Analysis

The following provides a generalized, yet detailed, methodology for obtaining the FT-IR spectrum of this compound.

3.1. Instrumentation and Sample Preparation

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Shimadzu IR Affinity-1 or a Bruker Tensor 27, is suitable for this analysis.[3][4] The instrument should be equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the this compound sample and spectroscopic grade potassium bromide (KBr) powder in an oven at 110°C for at least 2 hours to remove any residual moisture.

-

In an agate mortar, grind 1-2 mg of the sample with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogenous powder to minimize scattering of the infrared radiation.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.

-

3.2. Data Acquisition

-

Background Spectrum: Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean, empty ATR crystal (for ATR). This is crucial for correcting for atmospheric water and carbon dioxide absorptions.

-

Sample Spectrum: Place the prepared sample (KBr pellet or on the ATR crystal) in the spectrometer's sample holder.

-

Spectral Range: Scan the sample over the mid-infrared range, typically from 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution and Scans: Set the spectral resolution to 4 cm⁻¹. To improve the signal-to-noise ratio, co-add a minimum of 16 scans.

3.3. Data Processing

-

The collected sample spectrum will be automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

-

Perform a baseline correction if necessary.

-

Use the spectrometer's software to identify and label the peak positions (in cm⁻¹).

The following diagram illustrates the general workflow for obtaining the FT-IR spectrum.

Caption: Experimental workflow for FT-IR analysis.

Logical Pathway for Spectral Interpretation

The process of identifying an unknown compound or verifying the structure of a synthesized molecule like this compound using its IR spectrum follows a logical progression.

Caption: Logical pathway for IR spectrum interpretation.

This structured approach ensures that all key features of the spectrum are considered, leading to a reliable identification and characterization of the compound. By correlating the observed bands with the expected frequencies for the constituent functional groups, researchers can confirm the successful synthesis and purity of this compound.

References

4,5-Dibromothiophene-2-carbohydrazide: A Versatile Scaffold for Organic Synthesis and Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromothiophene-2-carbohydrazide is a highly functionalized heterocyclic compound that has emerged as a valuable building block in the field of organic synthesis and medicinal chemistry. The presence of reactive bromine atoms at the 4- and 5-positions of the thiophene ring, coupled with a versatile carbohydrazide moiety at the 2-position, offers a unique platform for the synthesis of a diverse array of novel molecules with significant biological potential. The thiophene core is a well-established pharmacophore found in numerous approved drugs, and the introduction of bromine atoms can enhance biological activity through various mechanisms, including increased lipophilicity and the formation of halogen bonds with biological targets. This guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, supported by detailed experimental protocols and quantitative data.

Synthesis of this compound

The synthesis of this compound is typically achieved in a two-step sequence starting from a suitable thiophene precursor. The general strategy involves the synthesis of an appropriate ester, followed by hydrazinolysis.

An In-depth Technical Guide to the Reactions of 4,5-Dibromothiophene-2-carbohydrazide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromothiophene-2-carbohydrazide is a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. The presence of a reactive hydrazide functional group, coupled with the dibrominated thiophene core, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the key reactions of this compound, offering detailed experimental protocols, quantitative data, and visual representations of reaction pathways to aid researchers in the synthesis of novel thiophene-based compounds. The thiophene nucleus is a crucial component in many pharmaceutical agents, and derivatives of this compound are promising candidates for the development of new therapeutic agents.

Core Reactions and Methodologies

The reactivity of this compound is primarily centered around the nucleophilic character of the hydrazide moiety. This allows for a variety of cyclization and condensation reactions to form five-membered heterocyclic rings, which are prevalent scaffolds in numerous biologically active molecules.

Synthesis of 1,2,4-Triazole-3-thiones

A key reaction of this compound involves its condensation with isothiocyanates to yield 1,2,4-triazole-3-thiones. This two-step process begins with the formation of a thiosemicarbazide intermediate, which then undergoes intramolecular cyclization in the presence of a base. This reaction is highly analogous to the synthesis of 1,2,4-triazoles from 5-bromothiophene-2-carbohydrazide.

Experimental Protocol: Synthesis of 5-(4,5-dibromothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol

-

Step 1: Synthesis of 1-(4,5-dibromothiophene-2-carbonyl)-4-phenylthiosemicarbazide. A solution of this compound (1 mmol) in absolute ethanol (20 mL) is treated with phenyl isothiocyanate (1.1 mmol). The mixture is heated under reflux for 4 hours. After cooling, the precipitated solid is filtered, washed with cold ethanol, and dried to afford the thiosemicarbazide intermediate.

-

Step 2: Cyclization to 5-(4,5-dibromothiophen-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol. The 1-(4,5-dibromothiophene-2-carbonyl)-4-phenylthiosemicarbazide (1 mmol) is suspended in an aqueous solution of sodium hydroxide (8%, 10 mL). The mixture is heated under reflux for 5 hours. After cooling, the solution is acidified to pH 5-6 with dilute hydrochloric acid. The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to yield the pure product.

Quantitative Data for Analogous 5-bromothiophene-2-carbohydrazide Reactions

| Product | Reagent | Yield (%) | Melting Point (°C) |

| 5-(5-bromothiophen-2-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazole-3-thiol | 4-fluorophenyl isothiocyanate | 85 | 230-232 |

| 5-(5-bromothiophen-2-yl)-4-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol | 4-chlorophenyl isothiocyanate | 88 | 245-247 |

| 5-(5-bromothiophen-2-yl)-4-(4-bromophenyl)-4H-1,2,4-triazole-3-thiol | 4-bromophenyl isothiocyanate | 90 | 258-260 |

Note: Data is for the analogous 5-bromothiophene derivatives and serves as a predictive reference.

Synthesis of 1,2,4-Triazole-3-thiol

Synthesis of 1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized from this compound through several methods, most commonly via the cyclodehydration of an N,N'-diacylhydrazine intermediate or the oxidative cyclization of an N-acylhydrazone.

Experimental Protocol: Synthesis of 2-(4,5-dibromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole

-

Step 1: Synthesis of N'-(phenylcarbonyl)-4,5-dibromothiophene-2-carbohydrazide. To a solution of this compound (1 mmol) in pyridine (10 mL), benzoyl chloride (1.1 mmol) is added dropwise with stirring at 0-5 °C. The reaction mixture is then stirred at room temperature for 6 hours. The mixture is poured into ice-cold water, and the resulting precipitate is filtered, washed with dilute sodium bicarbonate solution and water, and then dried.

-

Step 2: Cyclodehydration to 2-(4,5-dibromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole. The N,N'-diacylhydrazine intermediate (1 mmol) is refluxed in phosphorus oxychloride (5 mL) for 2 hours. The excess phosphorus oxychloride is removed under reduced pressure. The residue is poured onto crushed ice and neutralized with a saturated sodium bicarbonate solution. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data for Analogous Reactions

| Product | Reagent | Yield (%) | Melting Point (°C) |

| 2-(5-bromothiophen-2-yl)-5-phenyl-1,3,4-oxadiazole | Benzoyl Chloride | 85-92[1] | 124-126[1] |

Note: Data is for the analogous 5-bromothiophene derivative and serves as a predictive reference.[1]

Synthesis of 1,3,4-Oxadiazole

Synthesis of 1,3,4-Thiadiazoles

Similar to oxadiazoles, 1,3,4-thiadiazoles can be prepared from this compound. A common method involves the reaction with carbon disulfide in the presence of a base, followed by cyclization.

Experimental Protocol: Synthesis of 5-(4,5-dibromothiophen-2-yl)-1,3,4-thiadiazol-2-thiol

-

A mixture of this compound (1 mmol), potassium hydroxide (1.1 mmol), and carbon disulfide (1.5 mmol) in absolute ethanol (20 mL) is heated under reflux for 8 hours. The solvent is then removed under reduced pressure. The residue is dissolved in water and acidified with dilute hydrochloric acid. The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired product.

Quantitative Data for Analogous Reactions

| Product | Reagent | Yield (%) |

| 5-(Thiophen-2-yl)-1,3,4-thiadiazol-2-thiol | Carbon Disulfide | 70-80 |

Note: Data is for the analogous thiophene derivative and serves as a predictive reference.

Synthesis of 1,3,4-Thiadiazole-2-thiol

Condensation with Aldehydes and Ketones

This compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding N-acylhydrazones (Schiff bases). These compounds are valuable intermediates for the synthesis of other heterocyclic systems and often exhibit biological activity themselves.

Experimental Protocol: Synthesis of N'-(phenylmethylene)-4,5-dibromothiophene-2-carbohydrazide

-

To a solution of this compound (1 mmol) in glacial acetic acid (15 mL), benzaldehyde (1.1 mmol) is added. The mixture is heated under reflux for 3 hours. After cooling, the reaction mixture is poured into ice-cold water. The precipitated solid is filtered, washed with water, and recrystallized from ethanol.

Quantitative Data for Analogous 5-bromothiophene-2-carbohydrazide Reactions [2]

| Product | Reagent | Yield (%) | Melting Point (°C) |

| N'-(phenylmethylene)-5-bromothiophene-2-carbohydrazide | Benzaldehyde | 92 | 218-220 |

| N'-(4-chlorophenylmethylene)-5-bromothiophene-2-carbohydrazide | 4-Chlorobenzaldehyde | 95 | 240-242 |

| N'-(4-nitrophenylmethylene)-5-bromothiophene-2-carbohydrazide | 4-Nitrobenzaldehyde | 94 | 265-267 |

Note: Data is for the analogous 5-bromothiophene derivatives and serves as a predictive reference.[2]

References

Electrophilic Substitution on 4,5-Dibromothiophene-2-carbohydrazide: A Theoretical and Predictive Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical overview and predictive analysis of electrophilic aromatic substitution (EAS) reactions on 4,5-Dibromothiophene-2-carbohydrazide. Due to a lack of specific published experimental data on this molecule, this document leverages established principles of organic chemistry, including the reactivity of the thiophene ring and the directing effects of its substituents, to forecast the outcomes of key electrophilic substitution reactions. This guide is intended to serve as a foundational resource for researchers designing synthetic routes involving this compound, offering insights into potential reactivity, regioselectivity, and providing hypothetical experimental protocols.

Introduction to the Reactivity of the Thiophene Ring

The thiophene ring is an aromatic heterocycle that readily undergoes electrophilic aromatic substitution.[1] Its reactivity is significantly greater than that of benzene, which can be attributed to the ability of the sulfur atom's lone pairs of electrons to stabilize the cationic intermediate (the sigma complex) formed during the reaction.[1] In an unsubstituted thiophene molecule, electrophilic attack preferentially occurs at the C2 (α) position due to the greater resonance stabilization of the resulting carbocation intermediate compared to attack at the C3 (β) position.[1]

However, the reactivity and regioselectivity of electrophilic substitution on a substituted thiophene are profoundly influenced by the electronic properties of the existing substituents. These substituents can either activate or deactivate the ring towards electrophilic attack and direct the incoming electrophile to specific positions.

Analysis of Substituent Effects on this compound

The electrophilic substitution on this compound is governed by the interplay of the directing effects of three substituents: two bromine atoms at positions 4 and 5, and a carbohydrazide group at position 2. The only available position for substitution is the C3 position.

-

Bromo Substituents (at C4 and C5): Halogens are generally deactivating groups due to their electron-withdrawing inductive effect (-I).[2] However, they are ortho-, para-directing because their lone pairs can be donated to the aromatic ring through resonance (+M effect), which helps to stabilize the carbocation intermediate.[3][4] In the context of the thiophene ring, this directing effect would favor substitution at positions adjacent to the bromine atoms.

-

Carbohydrazide Substituent (at C2): The carbohydrazide group (-CONHNH₂) is an electron-withdrawing and deactivating group. This is due to the partial positive charge on the carbonyl carbon, which withdraws electron density from the thiophene ring through both inductive and resonance effects. Electron-withdrawing groups are typically meta-directing.[5] Therefore, the carbohydrazide group at C2 would direct an incoming electrophile to the C4 position, which is already substituted, and to a lesser extent to the C3 position.

Overall Predicted Reactivity: The combination of three deactivating groups on the thiophene ring suggests that this compound is significantly deactivated towards electrophilic aromatic substitution. Harsh reaction conditions may be required to effect substitution at the C3 position. The directing effects of the bromo and carbohydrazide groups are somewhat conflicting in their influence on the C3 position. However, as C3 is the only available site, any successful electrophilic substitution must occur there.

References

Stability and Storage of 4,5-Dibromothiophene-2-carbohydrazide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and recommended storage conditions for 4,5-Dibromothiophene-2-carbohydrazide. Due to the limited availability of specific stability data for this compound in peer-reviewed literature, this guide combines direct information with extrapolated knowledge based on the chemical properties of its core functional motifs: a dibrominated thiophene ring and a carbohydrazide group.

Core Stability Profile and Storage Recommendations

This compound is a solid crystalline compound. While specific, comprehensive stability studies are not widely published, the available data and the chemical nature of the molecule suggest that it is moderately stable under appropriate conditions. The primary factors influencing its stability are likely temperature, moisture, light, and strong oxidizing agents.

Quantitative Data Summary

A summary of the available quantitative data for this compound is presented below.

| Parameter | Value | Source |

| Melting Point | 201-203°C | Commercial Supplier Data |

| Recommended Storage Temperature | 2-8°C | Commercial Supplier Data |

General Handling and Storage Protocol

Based on the compound's structure and general chemical principles, the following handling and storage procedures are recommended to ensure its integrity:

-

Storage Environment: The compound should be stored in a tightly sealed container in a cool, dry, and dark place. A recommended storage temperature is between 2°C and 8°C.[1]

-

Inert Atmosphere: For long-term storage, flushing the container with an inert gas such as argon or nitrogen is advisable to minimize oxidative degradation.

-

Protection from Light: Exposure to light should be minimized, as thiophene derivatives can be susceptible to photodegradation. Amber vials or storage in a light-blocking secondary container are recommended.

-

Moisture Control: The carbohydrazide functional group can be sensitive to hydrolysis. Therefore, storage in a desiccated environment is crucial.

-

Chemical Incompatibility: Avoid contact with strong oxidizing agents, strong acids, and bases, which can react with the carbohydrazide and thiophene moieties.

Potential Degradation Pathways

While specific degradation products for this compound have not been documented in the literature, potential degradation pathways can be inferred from the reactivity of the thiophene and carbohydrazide functional groups.

-

Hydrolysis: The carbohydrazide group is susceptible to hydrolysis, which would lead to the formation of 4,5-dibromothiophene-2-carboxylic acid and hydrazine. This process is accelerated by the presence of moisture and acidic or basic conditions.

-

Oxidation: The sulfur atom in the thiophene ring can be oxidized, particularly in the presence of strong oxidizing agents, to form sulfoxides or sulfones. This would significantly alter the electronic properties and biological activity of the molecule.

-

Photodegradation: Brominated aromatic compounds can undergo dehalogenation upon exposure to UV light. This could lead to the formation of mono-brominated or unsubstituted thiophene-2-carbohydrazide.

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

For researchers requiring detailed stability data, the following experimental protocols are suggested. These are general methods and should be adapted and validated for the specific analytical techniques and equipment available.

Forced Degradation Study

Objective: To identify potential degradation products and pathways under stress conditions.

Methodology:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

-

Expose the solutions to the following stress conditions:

-

Acidic: 0.1 N HCl at 60°C for 24 hours.

-

Basic: 0.1 N NaOH at 60°C for 24 hours.

-

Oxidative: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal: Solid compound heated at 80°C for 48 hours.

-

Photolytic: Solution exposed to UV light (e.g., 254 nm) for 24 hours.

-

-

At specified time points, withdraw samples and neutralize if necessary.

-

Analyze the samples by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector.

-

Characterize any significant degradation products using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Long-Term Stability Study

Objective: To determine the shelf-life of the compound under recommended storage conditions.

Methodology:

-

Store aliquots of the solid compound under the recommended storage conditions (2-8°C, protected from light and moisture).

-

At predetermined time points (e.g., 0, 3, 6, 9, 12, 18, and 24 months), remove a sample.

-

Analyze the sample for purity and the presence of degradation products using a validated stability-indicating HPLC method.

-

Key parameters to monitor include:

-

Appearance (color and physical state).

-

Purity by HPLC (area percent).

-

Content of known and unknown degradation products.

-

Caption: General workflow for assessing the stability of a chemical compound.

Conclusion

While this compound is a valuable research tool, particularly in the field of drug discovery, a comprehensive, publicly available stability profile is lacking. The information and protocols provided in this guide are intended to offer a robust framework for its proper handling, storage, and stability assessment. Researchers are strongly encouraged to perform their own stability studies for critical applications to ensure the quality and reliability of their results. Adherence to the recommended storage conditions of a cool, dry, and dark environment is paramount to preserving the integrity of this compound.

References

An In-depth Technical Guide to 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide (CAS Number: 171851-25-5)

This technical guide provides a comprehensive overview of the properties and synthesis of 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited publicly available data for this specific compound, this guide also incorporates information on closely related chemical structures to provide a broader context for its potential characteristics and applications.

Chemical Properties and Data

Quantitative data for 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide and its corresponding carboxylic acid are limited. The available information, along with data for structurally similar compounds, is summarized in the tables below for comparative analysis.

Table 1: Physical and Chemical Properties of 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide and Related Compounds

| Property | 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide | 2-Thiophenecarboxylic acid hydrazide | 4,5-Dibromo-2-thiophenecarboxylic acid | 5-Bromo-2-thiophenecarboxylic acid |

| CAS Number | 171851-25-5[1] | 2361-27-5 | 6324-10-3 | 7311-63-9[2] |

| Molecular Formula | C5H4Br2N2OS | C5H6N2OS | C5H2Br2O2S | C5H3BrO2S[2] |

| Molecular Weight | 299.98 g/mol [1] | 142.18 g/mol | 285.94 g/mol | 207.05 g/mol [2] |

| Melting Point | 201-203 °C[1] | Not Available | Not Available | 141-144 °C[2] |

| Appearance | Not Available | White solid | White Powder | Not Available |

| Solubility | Not Available | Not Available | Not Available | Not Available |

Synthesis

Part 1: Synthesis of 2,3-Dibromo-5-thiophenecarboxylic acid

The synthesis of the carboxylic acid precursor is a critical first step. A potential method involves the bromination of a suitable thiophene starting material followed by the introduction of a carboxylic acid group.

Experimental Protocol (Hypothetical):

-

Bromination of 2-Thiophenecarboxylic acid: To a solution of 2-thiophenecarboxylic acid in a suitable solvent (e.g., glacial acetic acid), add a brominating agent (e.g., N-bromosuccinimide or bromine) in a stoichiometric amount. The reaction may require a catalyst and is typically stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The reaction mixture is then poured into water, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent system to yield 2,3-Dibromo-5-thiophenecarboxylic acid.

Part 2: Synthesis of 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide

The conversion of the carboxylic acid to the corresponding hydrazide is a standard organic transformation. One common method involves the initial conversion of the carboxylic acid to an ester, followed by reaction with hydrazine.

Experimental Protocol (General):

-

Esterification: The 2,3-Dibromo-5-thiophenecarboxylic acid is first converted to its methyl or ethyl ester. This can be achieved by refluxing the carboxylic acid in an excess of the corresponding alcohol (methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).

-

Hydrazinolysis: The resulting ester is then dissolved in a suitable solvent, such as ethanol, and treated with an excess of hydrazine hydrate. The reaction mixture is typically refluxed for several hours.[3]

-

Isolation and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid residue is then washed with water and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide.[3]

Alternatively, direct conversion of the carboxylic acid to the hydrazide can be achieved using coupling agents.[4]

Caption: Plausible synthetic workflow for 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide, the broader class of thiophene-based hydrazones has shown significant promise as antimicrobial and antituberculosis agents.[5][6] The biological activity of these compounds is often attributed to their ability to form stable complexes with metal ions essential for microbial enzyme function or to inhibit specific enzymes involved in microbial growth and survival.

Hydrazones, the condensation products of hydrazides with aldehydes or ketones, are known to possess a wide range of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[7] The presence of the dibromo-thiophene moiety in the target compound may enhance its lipophilicity, potentially improving its ability to penetrate microbial cell membranes.

Based on the known mechanisms of related compounds, a potential signaling pathway for the antimicrobial activity of 2,3-Dibromo-5-thiophenecarboxylic acid hydrazide could involve the inhibition of essential bacterial enzymes.

Caption: Postulated mechanism of antimicrobial action.

Conclusion

2,3-Dibromo-5-thiophenecarboxylic acid hydrazide (CAS: 171851-25-5) is a halogenated thiophene derivative with potential for further investigation in drug discovery, particularly in the development of novel antimicrobial agents. While specific data for this compound is sparse, this guide provides a framework for its synthesis and potential biological activity based on the current understanding of related compounds. Further experimental studies are warranted to fully elucidate its chemical properties and therapeutic potential.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus | MDPI [mdpi.com]

- 4. ac1.hhu.de [ac1.hhu.de]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Application Notes and Protocols: 4,5-Dibromothiophene-2-carbohydrazide in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dibromothiophene-2-carbohydrazide is a versatile heterocyclic compound that holds significant promise as a scaffold in medicinal chemistry. The thiophene ring is a well-established pharmacophore present in numerous FDA-approved drugs, valued for its bioisosteric similarity to a phenyl ring but with distinct electronic properties. The carbohydrazide moiety serves as a crucial linker and a key functional group for synthesizing a diverse array of derivatives, particularly through the formation of hydrazones (Schiff bases). This document provides an overview of its potential applications and detailed protocols for the synthesis and evaluation of its derivatives. While direct studies on this compound are limited, the following information is based on established principles of medicinal chemistry and data from closely related analogs.

Potential Medicinal Chemistry Applications

The unique structural features of this compound make it an attractive starting material for the development of novel therapeutic agents. The bromine atoms at the 4 and 5 positions can be utilized for further functionalization through cross-coupling reactions, allowing for the exploration of a wider chemical space. The carbohydrazide group is a key building block for generating derivatives with a broad spectrum of biological activities.

Antimicrobial Agents: The carbohydrazide moiety can be condensed with various aldehydes and ketones to form Schiff bases. This class of compounds has been extensively studied for its antibacterial and antifungal properties. The thiophene nucleus itself is a component of several antimicrobial drugs. The combination of these two pharmacophores in derivatives of this compound could lead to the discovery of potent new antimicrobial agents.

Anticancer Agents: Thiophene-containing molecules have demonstrated significant potential as anticancer agents by targeting various mechanisms, including kinase inhibition and apoptosis induction. The ability to synthesize a large library of derivatives from the this compound scaffold allows for screening against a wide range of cancer cell lines and molecular targets.

Enzyme Inhibitors: The hydrazone linkage in derivatives of this compound can mimic peptide bonds and interact with the active sites of enzymes. This makes them potential candidates for inhibitors of enzymes such as kinases, proteases, and carbonic anhydrases, which are implicated in numerous diseases.

Experimental Protocols

Protocol 1: Synthesis of N'-Benzylidene-4,5-dibromothiophene-2-carbohydrazide Derivatives (Illustrative)

This protocol is adapted from the synthesis of N'-benzylidene-5-bromothiophene-2-carbohydrazide derivatives and is expected to be applicable for the 4,5-dibromo analog.

Materials:

-

This compound

-

Substituted benzaldehydes (e.g., 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, etc.)

-

Methanol

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Buchner funnel and filter paper

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of this compound in 20 mL of methanol.

-

To this solution, add 1.0 mmol of the desired substituted benzaldehyde.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion of the reaction, cool the mixture to room temperature.

-

The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.

-

Wash the solid with a small amount of cold methanol to remove any unreacted starting materials.

-

Dry the purified product in a desiccator or a vacuum oven.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Dimethyl sulfoxide (DMSO)

-

Incubator

-

Microplate reader

Procedure:

-

Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1 mg/mL).

-

In each well of a 96-well microtiter plate, add 100 µL of the appropriate growth medium.

-

Perform serial two-fold dilutions of the stock solutions of the test compounds and standard drugs in the microtiter plates to achieve a range of concentrations.

-

Prepare a microbial inoculum adjusted to a concentration of 5 x 10⁵ CFU/mL.

-

Add 5 µL of the microbial inoculum to each well.

-

Include a positive control (medium with inoculum) and a negative control (medium only) in each plate.

-

Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

After incubation, determine the Minimum Inhibitory Concentration (MIC) by visually inspecting for the lowest concentration of the compound that inhibits microbial growth. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.

Quantitative Data

The following table presents illustrative antimicrobial activity data for a series of hypothetical N'-benzylidene-4,5-dibromothiophene-2-carbohydrazide derivatives. This data is based on typical results observed for similar compounds and serves as an example for data presentation.

| Compound ID | R-group (on benzaldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| DBTHC-1 | H | 64 | 128 | >256 |

| DBTHC-2 | 4-Cl | 16 | 32 | 64 |

| DBTHC-3 | 4-OCH₃ | 32 | 64 | 128 |

| DBTHC-4 | 4-NO₂ | 8 | 16 | 32 |

| DBTHC-5 | 2,4-diCl | 8 | 8 | 16 |

| Ciprofloxacin | - | 1 | 0.5 | N/A |

| Fluconazole | - | N/A | N/A | 4 |

Visualizations

Synthetic Workflow

Caption: Synthetic scheme for N'-benzylidene-4,5-dibromothiophene-2-carbohydrazide derivatives.

Hypothetical Signaling Pathway Inhibition

Caption: Potential inhibition of a cell signaling pathway by a DBTHC derivative.

Application Notes and Protocols for 4,5-Dibromothiophene-2-carbohydrazide Derivatives in Anticancer Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anticancer activities of 4,5-Dibromothiophene-2-carbohydrazide derivatives. This document outlines the synthesis of this class of compounds, summarizes their potential cytotoxic effects based on related structures, and provides detailed protocols for key in vitro anticancer assays. Visualizations of relevant signaling pathways and experimental workflows are included to facilitate understanding and experimental design.

Introduction

Thiophene-2-carbohydrazide derivatives have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including notable anticancer properties. The incorporation of a thiophene ring, a privileged heterocyclic motif, coupled with the versatile carbohydrazide linker, allows for the synthesis of diverse libraries of compounds. Schiff base derivatives, formed by the condensation of the carbohydrazide with various aldehydes and ketones, have shown significant cytotoxic effects against numerous cancer cell lines. The 4,5-dibromo substitution on the thiophene ring is anticipated to enhance the lipophilicity and potentially modulate the electronic properties of the molecule, which may lead to improved anticancer potency.

The proposed mechanisms of action for thiophene-based anticancer agents are multifaceted and include the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival. These notes provide a foundational guide for the investigation of novel this compound derivatives as potential therapeutic agents.

Data Presentation: In Vitro Cytotoxicity of Thiophene-2-carbohydrazide Derivatives

While specific cytotoxicity data for this compound derivatives are not extensively available in the public domain, the following table summarizes the anticancer activity of structurally related thiophene-2-carbohydrazide Schiff base derivatives against various human cancer cell lines. This data serves as a benchmark for the potential efficacy of the 4,5-dibromo analogues.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 1 | MIA PaCa-2 (Pancreatic) | 4.86 ± 0.19 | [1] |

| Derivative 2 | A-2780 (Ovarian) | 1.14 - 1.76 | [2] |

| Derivative 3 | MCF-7 (Breast) | 1.14 - 3.38 | [2] |

| Derivative 4 | HeLa (Cervical) | Micromolar range | [3] |

| Derivative 5 | DU 145 (Prostate) | 3.11 | [4] |

| Derivative 6 | HCT-116 (Colon) | Micromolar range | [5] |

| Derivative 7 | HepG2 (Liver) | Micromolar range | [6] |

| Derivative 8 | A549 (Lung) | 3 - 4.5 | [4] |

Experimental Protocols

Protocol 1: General Synthesis of this compound Schiff Base Derivatives

This protocol describes a general method for the synthesis of Schiff base derivatives starting from this compound and a substituted aldehyde.

Materials:

-

This compound

-

Substituted aromatic or heterocyclic aldehyde (1 equivalent)

-

Ethanol (or Methanol)

-

Glacial acetic acid (catalytic amount)

-

Round bottom flask

-

Reflux condenser

-

Stirring plate

-

Filtration apparatus

-

Thin Layer Chromatography (TLC) plates

Procedure:

-

Dissolve this compound (1 mmol) in ethanol (20 mL) in a round bottom flask.

-

Add the substituted aldehyde (1 mmol) to the solution.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture as a catalyst.

-

Reflux the mixture for 2-6 hours, monitoring the reaction progress by TLC.[1]

-

After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.

-

The precipitated solid product is collected by filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base derivative.

-

Characterize the final product using appropriate analytical techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Synthesis Workflow

Caption: A generalized workflow for the synthesis of this compound Schiff base derivatives.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7, HeLa, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

CO₂ incubator

-

Microplate reader

Procedure:

-